Cas no 2034341-07-4 (3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine
- (3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone
- [3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(2,5-dimethylphenyl)methanone
-
- Inchi: 1S/C20H21NO3/c1-13-3-4-14(2)17(9-13)20(22)21-8-7-16(11-21)15-5-6-18-19(10-15)24-12-23-18/h3-6,9-10,16H,7-8,11-12H2,1-2H3
- InChI Key: DKLNXOKYNIEQID-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C)C=CC=1C)N1CCC(C2=CC=C3C(=C2)OCO3)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 468
- XLogP3: 3.8
- Topological Polar Surface Area: 38.8
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6518-4176-1mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-50mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-75mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-5μmol |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-5mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-2μmol |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-20μmol |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-3mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-30mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6518-4176-40mg |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine |
2034341-07-4 | 40mg |
$140.0 | 2023-09-08 |
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine Related Literature
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine
Introduction to 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine (CAS No. 2034341-07-4)
3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine, identified by its CAS number 2034341-07-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a fused heterocyclic system, combining a benzodioxole moiety with a pyrrolidine ring, both of which are known for their diverse biological activities. The presence of a 2,5-dimethylbenzoyl substituent further enhances its structural complexity and potential pharmacological relevance.
The benzodioxole scaffold, commonly referred to as an oxygenated dibenzo-pyran structure, is widely recognized for its role in various bioactive natural products and synthetic drugs. Its aromatic system and the electron-withdrawing nature of the oxygen atoms contribute to significant interactions with biological targets. In particular, derivatives of benzodioxole have been explored for their potential in treating neurological disorders, infectious diseases, and even certain types of cancer. The specific arrangement of functional groups in 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine suggests that it may exhibit unique pharmacokinetic and pharmacodynamic properties.
The pyrrolidine ring is another key structural feature that contributes to the compound's versatility. Pyrrolidine derivatives are ubiquitous in drug discovery due to their ability to mimic natural amino acid structures and interact with enzymes and receptors in a manner similar to peptides. The incorporation of a 2,5-dimethylbenzoyl group at the C1 position of the pyrrolidine ring introduces additional steric and electronic effects that can modulate binding affinity and selectivity. This combination of structural elements makes 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging high-throughput virtual screening techniques, scientists can identify potential binding interactions between 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine and target proteins or enzymes. These studies have revealed that the benzodioxole-pyrrolidine hybrid may interact with enzymes involved in metabolic pathways or signal transduction cascades relevant to therapeutic intervention.
One particularly intriguing area of research involves the potential application of this compound in treating neurological disorders. The benzodioxole moiety has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The pyrrolidine ring further enhances this potential by allowing for interactions with receptors such as the sigma-1 receptor, which is implicated in neuroprotection and cognitive function. Preliminary studies suggest that derivatives of this class may have neuroprotective effects against oxidative stress and neuroinflammation—key pathological mechanisms in conditions like Alzheimer's disease and Parkinson's disease.
The 2,5-dimethylbenzoyl group adds another layer of complexity to the compound's pharmacological profile. This substituent can influence both solubility and metabolic stability, critical factors for drug development. By optimizing this moiety, researchers aim to enhance bioavailability while minimizing degradation pathways that could reduce efficacy. Comparative studies with related analogs have shown that subtle changes in this region can significantly alter binding affinities and metabolic clearance rates.
In vitro studies have begun to explore the potential antimicrobial properties of 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine. The fused heterocyclic system provides a scaffold that can disrupt bacterial cell membranes or interfere with essential metabolic processes. Initial assays have shown promising activity against certain resistant strains of bacteria, suggesting that this compound may serve as a lead structure for developing novel antibiotics or antimicrobial agents.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine. These algorithms can analyze vast datasets containing chemical structures and biological activity data to predict new therapeutic applications. By correlating structural features with observed effects, researchers can prioritize compounds for experimental validation more efficiently than traditional methods alone.
Future directions in the study of this compound include exploring its potential as an intermediate in synthesizing more complex drug candidates. The modular nature of its structure allows for facile modifications at multiple positions without disrupting core pharmacophoric elements. This flexibility is highly valued in medicinal chemistry where iterative design cycles are essential for optimizing drug-like properties such as potency, selectivity, and pharmacokinetics.
The synthesis pathways for CAS No 2034341-07-4 also present opportunities for innovation. Advances in green chemistry principles have encouraged researchers to develop more sustainable methods for producing complex molecules like this one. Techniques such as catalytic asymmetric synthesis or flow chemistry could reduce waste generation while improving yield—critical considerations for large-scale pharmaceutical manufacturing.
In conclusion,3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine represents an intriguing compound with multifaceted potential applications across pharmaceutical research. Its unique structural features—combining a benzodioxole scaffold with a pyrrolidine core modified by a 2,5-dimethylbenzoyl group—position it as a valuable candidate for further exploration into neurological disorders,antimicrobial therapies,and other therapeutic areas where targeted molecular intervention is required.
2034341-07-4 (3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine) Related Products
- 319-82-4(Benzene,1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)-)
- 1989672-73-2(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol hydrochloride)
- 1428776-42-4(tert-butyl trans-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 13673-95-5((S)-Methyl 2-hydroxy-3-phenylpropanoate)
- 2248351-97-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-2-[(phenylcarbamoyl)amino]benzoate)
- 2229405-54-1(methyl2-methyl-1-(1-methylcyclohexyl)propan-2-ylamine)
- 521937-35-9(2-{[(2,6-dioxocyclohexylidene)methyl]amino}-2-phenylacetic acid)
- 867-44-7(S-Methylisothiourea sulfate)
- 170570-78-2(1-(1,3-dioxaindan-5-yl)-4,4-difluorobutane-1,3-dione)
- 946784-69-6(4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline)




